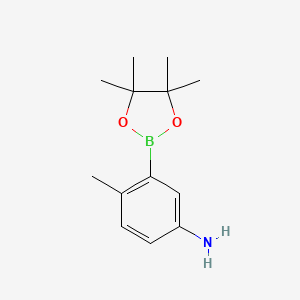

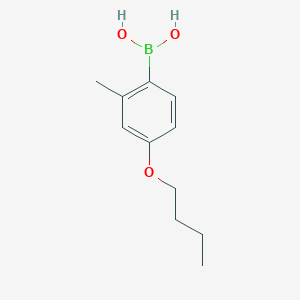

4-Butoxy-2-methylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Butoxy-2-methylphenylboronic acid (4-BMPBA) is an organoboronic acid that is widely used in a variety of scientific research applications. It is a versatile compound that can be used as an intermediate in several synthetic processes and can also be used as a catalyst in various reactions. Additionally, 4-BMPBA has been used in biochemistry and physiology research, as well as in drug discovery and development.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Butoxy-2-methylphenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, which are the backbone of organic molecules. The boronic acid acts as a partner for the palladium-catalyzed coupling, allowing for the construction of complex molecules with high precision.

Medicinal Chemistry

In medicinal chemistry, 4-Butoxy-2-methylphenylboronic acid serves as a building block for the synthesis of various pharmaceutical compounds. For instance, it’s used in the preparation of hydroxyphenylnaphthols , which are inhibitors of 17ß-hydroxysteroid dehydrogenase Type 2 . This enzyme is involved in steroid metabolism and is a target for treating diseases like osteoporosis and obesity.

Materials Science

This compound finds applications in materials science due to its ability to form stable complexes with other molecules. It can be used to create polymeric materials and coatings that have specific properties, such as increased durability or chemical resistance .

Analytical Chemistry

4-Butoxy-2-methylphenylboronic acid: is utilized in analytical chemistry for chromatographic separations and as a chemical sensor . Its ability to form reversible covalent bonds with sugars and other diols makes it useful in the detection and quantification of these substances .

Agriculture

While direct applications in agriculture are not widely reported, boronic acids, in general, can be used to synthesize plant growth regulators and pesticides . Their role in the development of agrochemicals is an area of ongoing research .

Food Industry

In the food industry, boronic acids are explored for their potential use in food preservation and packaging . They could help in extending the shelf life of food products by inhibiting the growth of bacteria and other microorganisms .

Biotechnology

In biotechnology, 4-Butoxy-2-methylphenylboronic acid may be involved in the development of biosensors and diagnostic tools . Its interaction with biological molecules can be harnessed to detect various biomarkers of diseases .

Environmental Science

The environmental applications of 4-Butoxy-2-methylphenylboronic acid are not extensively documented. However, boronic acids can be used in the remediation of pollutants and as indicators for environmental monitoring due to their reactivity with various organic and inorganic substances .

Mecanismo De Acción

Target of Action

The primary target of 4-Butoxy-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , suggesting it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 4-Butoxy-2-methylphenylboronic acid is influenced by the reaction conditions. The SM cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound itself is generally environmentally benign , suggesting it may have a stable action under a variety of environmental conditions.

Propiedades

IUPAC Name |

(4-butoxy-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-3-4-7-15-10-5-6-11(12(13)14)9(2)8-10/h5-6,8,13-14H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHDCDLMFFZDJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCCC)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584407 |

Source

|

| Record name | (4-Butoxy-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-2-methylphenylboronic acid | |

CAS RN |

845551-43-1 |

Source

|

| Record name | 4-Butoxy-2-methylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845551-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butoxy-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)